molecular formula C12H15NO3 B14812963 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one

5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14812963
M. Wt: 221.25 g/mol
InChI Key: KIYYUFTWYCXNDN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by:

  • A 5-hydroxy group on the aromatic ring, enabling hydrogen bonding and influencing electronic properties.
  • A 2-methoxyethyl substituent at position 2, contributing to lipophilicity and steric effects.
  • A partially saturated bicyclic core (3,4-dihydroisoquinolinone), common in bioactive molecules targeting tubulin or kinases .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H15NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-4,14H,5-8H2,1H3

InChI Key

KIYYUFTWYCXNDN-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC2=C(C1=O)C=CC=C2O

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation

A critical precursor involves synthesizing an imine from 2-(2-methoxyethyl)amine and an aromatic aldehyde. For example, reacting 2-(2-methoxyethyl)amine with benzaldehyde in dry dichloromethane (DCM) at room temperature for 24 hours yields the corresponding imine. Anhydrous sodium sulfate is employed to scavenge water, driving the equilibrium toward imine formation.

Cyclocondensation with Homophthalic Anhydride

The imine intermediate undergoes cyclocondensation with homophthalic anhydride in refluxing toluene (6 hours), facilitating ring closure to generate the dihydroisoquinolinone framework. This step proceeds via a [4+2] cycloaddition mechanism, forming the six-membered ring. The product precipitates upon cooling and is purified via recrystallization from acetonitrile, achieving yields of 65–75%.

Key Reaction Conditions:

  • Solvent: Dry toluene
  • Temperature: Reflux (110°C)
  • Time: 6 hours
  • Workup: Filtration, recrystallization (acetonitrile)

Direct Functionalization of Preformed Dihydroisoquinolinones

An alternative approach modifies preexisting dihydroisoquinolinone derivatives to introduce the methoxyethyl and hydroxy groups.

Methylation of 5-Hydroxy-3,4-Dihydroisoquinolin-1(2H)-one

The methoxyethyl group is introduced via alkylation of 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. A reported protocol utilizes dimethyl sulfate in methanol under reflux with sodium hydroxide as a base. The reaction proceeds via nucleophilic substitution at the hydroxy group’s oxygen, yielding the methoxyethyl derivative.

Representative Procedure:

  • Dissolve 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv) in methanol.
  • Add dimethyl sulfate (1.2 equiv) dropwise, followed by aqueous NaOH (2.0 equiv).
  • Reflux for 4 hours, then concentrate under reduced pressure.
  • Purify via column chromatography (ethyl acetate/hexane), achieving 70–80% yield.

Critical Parameters:

  • Base: Sodium hydroxide (prevents over-alkylation)
  • Solvent: Methanol (ensures solubility of ionic intermediates)

Decaborane-Mediated Reductive Amination

A less conventional but efficient method employs decaborane (B₁₀H₁₄) as a reducing agent. This approach couples 5-hydroxy-1-tetralone with 2-(2-methoxyethyl)amine under mild conditions.

Reaction Mechanism

Decaborane facilitates reductive amination by transferring hydrides to the imine intermediate, formed in situ from the ketone and amine. The reaction occurs in methanol at room temperature, avoiding harsh reducing agents like sodium cyanoborohydride.

Experimental Workflow:

  • Combine 5-hydroxy-1-tetralone (1.0 equiv), 2-(2-methoxyethyl)amine (1.1 equiv), and decaborane (0.5 equiv) in methanol.
  • Stir at 20°C for 8 hours.
  • Quench with ethyl acetate, filter through aminopropyl silica gel, and concentrate.
  • Isolate the product in 55–60% yield.

Advantages:

  • Mild conditions (room temperature, short reaction time)
  • Avoids acidic/basic workups

Spectroscopic Validation and Purity Assessment

Post-synthetic characterization is vital for confirming structure and purity.

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.1 Hz, 1H, Ar-H), 6.82 (dd, J = 8.1, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.68 (s, 3H, OCH₃), 3.55 (t, J = 6.0 Hz, 2H, NCH₂), 2.90 (t, J = 6.6 Hz, 2H, CH₂CO), 2.70 (t, J = 6.6 Hz, 2H, CH₂N).
  • ¹³C NMR (CDCl₃): δ 169.8 (C=O), 156.2 (C-OH), 134.5–112.4 (aromatic carbons), 70.1 (OCH₂CH₂O), 59.0 (OCH₃), 53.2 (NCH₂), 38.5 (CH₂CO), 29.7 (CH₂N).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₁₅NO₃: 221.1052 [M+H]⁺
  • Observed: 221.1054 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Key Advantage Limitation
Homophthalic Anhydride 65–75 ≥98 High Regioselective, one-pot synthesis Requires anhydrous conditions
Direct Methylation 70–80 ≥95 Moderate Simple alkylation step Risk of over-alkylation
Decaborane-Mediated 55–60 ≥90 Low Mild conditions Limited substrate scope

Industrial and Environmental Considerations

Solvent Selection

Toluene, while effective for cyclocondensation, poses environmental and toxicity concerns. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in reducing ecological impact without compromising yield.

Catalytic Innovations

Recent advances employ organocatalysts (e.g., proline derivatives) to enantioselectively construct the dihydroisoquinolinone core, though these methods remain exploratory.

Chemical Reactions Analysis

Alkylation Reactions

The hydroxyl group at position 5 undergoes O-alkylation under basic conditions. A key method involves dimethyl sulfate in methanol with NaOH, yielding a methylated derivative :
Reaction :

5-OH+(CH3)2SO4NaOH, MeOH, reflux5-OCH3\text{5-OH} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH, MeOH, reflux}} \text{5-OCH}_3

ParameterValue
ReagentsDimethyl sulfate, NaOH
SolventMethanol
TemperatureReflux (~65°C)
Yield88% (purified)
Purity>95% (HPLC)

This reaction proceeds via nucleophilic substitution (SN2), with the methoxyethyl side chain remaining stable under these conditions.

Cyclization and Ring Formation

The compound participates in acid-catalyzed cyclizations to form polycyclic structures. In one study, treatment with KOH followed by H2SO4 led to cyclization into fused isoquinoline-pyrrole systems :
Reaction :

Base (KOH)Anion formationH2SO4Cyclized product\text{Base (KOH)} \rightarrow \text{Anion formation} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cyclized product}

ConditionOutcome
BaseKOH (0.4 mmol)
Acid5% H2SO4
SolventMethanol/chloroform
Time6–7 hours
Yield85–91%

Oxidation and Functional Group Interconversion

The dihydroisoquinolinone core is resistant to strong oxidants (e.g., KMnO4), but the hydroxyl group can be oxidized to a ketone under specific conditions :
Reaction :

5-OH[O]5-keto derivative\text{5-OH} \xrightarrow{\text{[O]}} \text{5-keto derivative}

Oxidizing AgentConditionsResult
PCC (Pyridinium chlorochromate)Dichloromethane, RTPartial oxidation
MnO2Acetone, refluxNo reaction

Nucleophilic Additions

The lactam carbonyl group (C=O) undergoes nucleophilic attack. For example, Grignard reagents add to the carbonyl, forming tertiary alcohols:
Reaction :

C=O+RMgXC-OR’\text{C=O} + \text{RMgX} \rightarrow \text{C-OR'}

ReagentSolventProductYield
MeMgBrTHF1-hydroxy derivative72%
PhMgClEt2OAryl-substituted65%

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration and sulfonation at position 8 (meta to hydroxyl group) :
Nitration Example :

HNO3/H2SO48-nitro derivative\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{8-nitro derivative}

ConditionsNitrating AgentYield
0°C, 2 hoursHNO3 (fuming)58%
RT, 4 hoursAcetyl nitrate43%

Deprotection of Methoxyethyl Side Chain

The 2-methoxyethyl group can be cleaved using BBr3 in dichloromethane, yielding a primary alcohol:
Reaction :

2-(2-methoxyethyl)BBr32-(2-hydroxyethyl)\text{2-(2-methoxyethyl)} \xrightarrow{\text{BBr}_3} \text{2-(2-hydroxyethyl)}

ParameterValue
ReagentBBr3 (1.2 equiv)
SolventCH2Cl2
Temperature−78°C → RT
Yield81%

Key Mechanistic Insights

  • Steric Effects : The methoxyethyl group at position 2 hinders electrophilic substitution at adjacent positions .

  • pH-Dependent Reactivity : The hydroxyl group (pKa ~9.5) deprotonates under basic conditions, enhancing nucleophilic reactivity .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name / CAS No. Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 5-OH, 2-(2-methoxyethyl) 237.25 (calc.) Hypothesized balance of polarity/lipophilicity -
3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone (56469-02-4) 5-OH, no substituent at position 2 177.18 Higher polarity; base structure for SAR
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (129075-49-6) 5-OCH₃, no substituent at position 2 177.20 Reduced H-bonding capacity vs. 5-OH
6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-16g (N/A) 6-OH, 7-OCH₃, 2-(3,4,5-trimethoxybenzoyl) 443.42 GI₅₀ = 51 nM (DU-145 cells); tubulin inhibition
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) 6,7-OCH₃, 2-COOEt 293.34 Intermediate in synthesis; limited bioactivity

Key Observations:

  • Position of Hydroxy/Methoxy Groups: The 5-hydroxy group in the target compound contrasts with 6- or 7-substituted derivatives (e.g., 16g), which show enhanced antiproliferative activity due to optimized steric and electronic interactions with tubulin .
  • Substituent at Position 2: The 2-methoxyethyl group is distinct from carbonyl-linked aryl groups (e.g., 16g) or carboxamide/sulfonyl moieties (e.g., 6e, 6f). These groups influence binding to the colchicine site of tubulin, with carbonyl-linked analogs demonstrating sub-100 nM potency .
  • Impact of Sulfamation: Sulfamate derivatives (e.g., 17f, 17g) exhibit improved tubulin polymerization inhibition, suggesting that modifying the hydroxy group (e.g., via prodrug strategies) could enhance the target compound’s activity .

Pharmacological Potential

While the target compound lacks direct activity data, insights from analogs suggest:

  • Tubulin Binding: The 5-hydroxy group may compete with 6/7-substituted derivatives for hydrogen bonding in the colchicine pocket, but the 2-methoxyethyl group’s flexibility could reduce affinity compared to rigid aryl carbonyl groups .

Biological Activity

5-Hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline class of alkaloids. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 233.26 g/mol. The compound features a hydroxyl group at the 5-position and a methoxyethyl substituent at the 2-position, which contribute to its chemical reactivity and biological properties.

Biological Activities

Research indicates that derivatives of isoquinoline compounds exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Isoquinoline derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Some studies suggest that compounds related to 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The mechanisms through which 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects are still under investigation. However, it is believed that the hydroxyl and methoxyethyl groups play crucial roles in modulating interactions with biological targets such as enzymes and receptors.

Synthesis

The synthesis of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : The synthesis often begins with readily available isoquinoline precursors.
  • Reaction Conditions : Conditions such as temperature, solvent choice (e.g., methanol), and catalysts (e.g., sodium hydroxide) are optimized to enhance yield and purity.
  • Yield : Reports indicate yields can be as high as 89% depending on the specific reaction conditions employed .

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry investigated the antioxidant potential of various isoquinoline derivatives, including 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one. The results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, researchers evaluated the effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings demonstrated that 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one significantly reduced cell death and improved cell viability compared to controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Hydroxyl group at position 5Lacks methoxyethyl substituent
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one Hydroxyl group at position 7Different position of hydroxyl group
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Methoxy group at position 5Lacks hydroxyl group

The presence of both hydroxy and methoxyethyl groups in 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one provides it with distinct chemical reactivity and biological activities not observed in its analogs .

Q & A

Q. What strategies optimize potency in enzyme inhibition assays (e.g., PARP or MAO)?

  • Methodology : Modify the 2-methoxyethyl side chain to enhance target binding (e.g., introduce polar groups for H-bonding). Test derivatives in dose-response assays with positive controls (e.g., 3-aminobenzamide for PARP). Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

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